Thiazol-4-yl vs. Thiazol-2-yl Regioisomeric Differentiation: A Structural Determinant of Pharmacophoric Geometry
The target compound bears the piperazine-methyl group at the thiazole 4-position, in contrast to the commercially available regioisomer N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide (CAS 1105216-69-0), which places the same substituent at the thiazole 2-position . This positional difference alters the spatial orientation of the phenylthiazole moiety relative to the piperazine-carboxamide scaffold, a critical determinant of molecular recognition in thiazole-dependent biological targets such as P2Y12 and cholinesterase binding pockets [1]. No quantitative activity data are available for the target compound; the differentiation is structural and pharmacophoric.
| Evidence Dimension | Thiazole substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 4-[(2-phenyl-1,3-thiazol-4-yl)methyl] substitution |
| Comparator Or Baseline | CAS 1105216-69-0: 4-[(4-phenyl-1,3-thiazol-2-yl)methyl] substitution |
| Quantified Difference | Regioisomeric; no quantitative biological difference data available |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
Regioisomeric forms of thiazole-containing ligands often exhibit divergent target binding profiles; procurement of the correct regioisomer ensures SAR integrity and experimental reproducibility.
- [1] US8664203B2. Thiazole derivatives and their use as P2Y12 receptor antagonists. 2010. https://patents.google.com/patent/US8664203B2/ (accessed 2026-05-04). View Source
